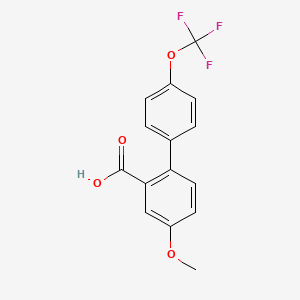
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, also known as 6F-2-TFPBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and medical applications.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies, as it can be used as a substrate for various enzymes and as a probe for biochemical and physiological studies. Additionally, it can be used in medical applications, such as in the treatment of cancer, as it has been shown to have anti-tumor effects.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that its anti-tumor effects are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which can lead to anti-inflammatory and anti-cancer effects. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which can lead to anti-cancer effects. It has also been shown to have anti-oxidant and anti-apoptotic effects, as well as anti-atherosclerotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is highly soluble in water and organic solvents, making it easy to use in a variety of experiments. Additionally, it is highly stable, making it suitable for long-term storage. However, it also has some limitations. It is a highly reactive compound, and can react with other compounds in the presence of heat or light. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new treatments for cancer and other diseases. Furthermore, it could be used in the development of new biochemical and physiological studies, as well as in the development of new medical applications. Finally, it could be used in the development of new analytical methods for the detection of various compounds.
Synthesemethoden
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate as a catalyst. This reaction yields the desired product in high yields. Other methods of synthesis include a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzamide, or a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoic anhydride.
Eigenschaften
IUPAC Name |
2-fluoro-6-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMPILIYMKWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691794 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261798-08-6 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














